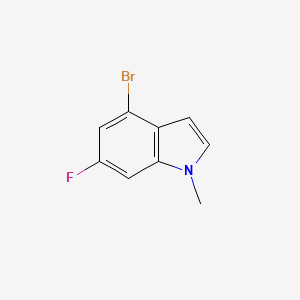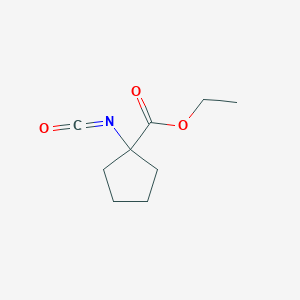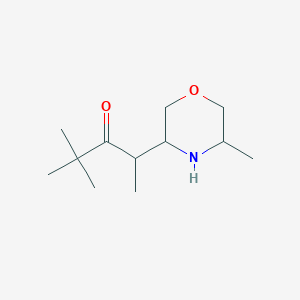
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is an organic compound with the molecular formula C12H23NO2. It is a specialized chemical used primarily in research settings. The compound is characterized by its unique structure, which includes a morpholine ring and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one typically involves the reaction of 2,2-dimethylpentan-3-one with 5-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the morpholine ring can interact with various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)butan-3-one
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)hexan-3-one
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)heptan-3-one
Uniqueness
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is unique due to its specific combination of a morpholine ring and a ketone functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one |
InChI |
InChI=1S/C12H23NO2/c1-8-6-15-7-10(13-8)9(2)11(14)12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
InChI Key |
FSCCYLMRWUWREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C(C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


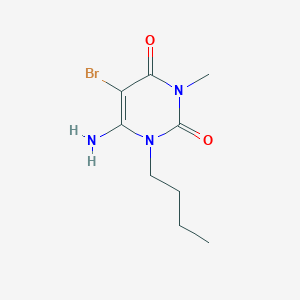
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
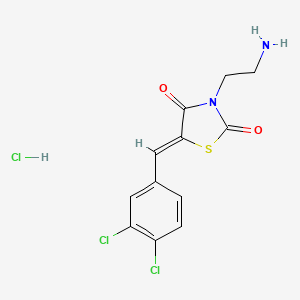
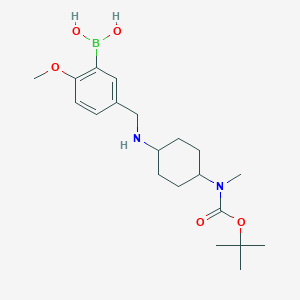
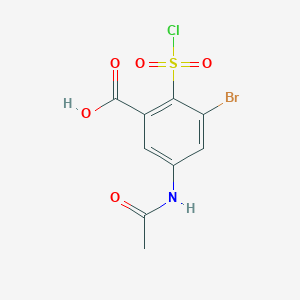

![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
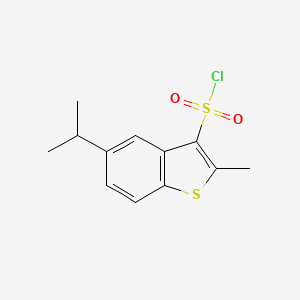
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
